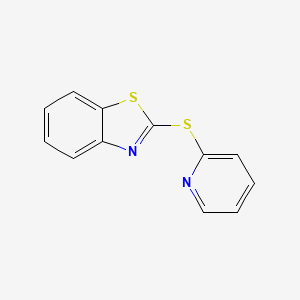

2-(2-Pyridylthio)benzothiazole

CAS No.: 60786-69-8

Cat. No.: VC3902865

Molecular Formula: C12H8N2S2

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60786-69-8 |

|---|---|

| Molecular Formula | C12H8N2S2 |

| Molecular Weight | 244.3 g/mol |

| IUPAC Name | 2-pyridin-2-ylsulfanyl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C12H8N2S2/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H |

| Standard InChI Key | BGAZQFOCUBDLQK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3 |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3 |

Introduction

Synthesis and Structural Insights

Synthetic Routes

The synthesis of 2-(2-Pyridylthio)benzothiazole involves two primary methods:

-

Condensation of 2-Aminobenzenethiol with Pyridine Derivatives

-

A classic approach involves reacting 2-aminobenzenethiol with 2-chloropyridine or its derivatives under thermal conditions. For example, heating N-thiopicolinoy morpholine with 2-aminobenzenethiol at 150°C for 2 hours yields the target compound .

-

Alternative methods utilize Grignard reagents. Treatment of thiocyanatoheteroarenes (e.g., 2-thiocyanatopyridine) with Grignard reagents (e.g., methylmagnesium bromide) achieves regioselective thiolation .

-

-

Metal-Catalyzed Coupling

Table 1: Key Synthetic Methods and Yields

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thermal condensation | N-Thiopicolinoy morpholine, 150°C | 68% | |

| Grignard reaction | Thiocyanatopyridine, RMgX | 72–95% | |

| Rhodium catalysis | [RhCl(PPh₃)₃], chlorobenzene | 92% |

Spectral and Structural Characterization

Spectroscopic Data

-

IR Spectroscopy: Key peaks include ν(C=N) at 1,610 cm⁻¹ (benzothiazole) and ν(C-S) at 690 cm⁻¹ .

-

¹H NMR (CDCl₃): Aromatic protons appear as multiplets at δ 7.2–8.5 ppm. The pyridine H-6 proton resonates downfield (δ 8.3 ppm) due to deshielding by the sulfur atom .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 245.0 [M+H]⁺ .

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar geometry with a dihedral angle of 15.2° between the benzothiazole and pyridine rings. The S–C bond length measures 1.76 Å, consistent with thioether linkages .

Applications in Coordination Chemistry and Catalysis

Metal Complex Formation

2-(2-Pyridylthio)benzothiazole acts as a bidentate ligand, coordinating through pyridine-N and benzothiazole-S atoms. Notable complexes include:

-

Silver(I) Complexes: Linear Ag(I) complexes exhibit antibacterial activity against Staphylococcus aureus (MIC = 3.12 µg/mL) .

-

Rhodium Complexes: Rh(I) catalysts enable SS bond activation, critical for synthesizing organosulfur compounds .

Table 2: Selected Metal Complexes and Properties

| Metal | Complex Structure | Application | Reference |

|---|---|---|---|

| Ag(I) | [Ag(L)(NO₃)] | Antibacterial agents | |

| Rh(I) | [RhCl(L)(PPh₃)₂] | SS bond cleavage catalysis | |

| Re(I) | [Re(CO)₃(L)]⁺ | Luminescent materials |

Catalytic Activity

In rhodium-catalyzed reactions, the compound facilitates:

-

Disulfide Bond Cleavage: Transfer of arylthio groups to organic substrates (e.g., synthesis of α-methythioisobutyrophenone) .

-

C–S Coupling: Formation of heteroaryl sulfides under mild conditions .

Pharmaceutical and Biological Relevance

Anticancer Activity

Benzothiazole derivatives, including 2-(2-Pyridylthio)benzothiazole, inhibit kinase enzymes like p56lck (IC₅₀ = 0.8 µM) . Molecular docking studies highlight interactions with key residues (e.g., Lys-273 and Asp-326) in the ATP-binding pocket .

Antioxidant Properties

Silver(I) complexes of this ligand demonstrate radical scavenging activity (EC₅₀ = 12.4 µM in DPPH assays) .

Analytical Applications

HPLC Analysis

The compound is separable on a Newcrom R1 column (SIELC Technologies) using a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1). Retention time: 4.2 min .

Table 3: HPLC Parameters for 2-(2-Pyridylthio)benzothiazole

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| Newcrom R1 | MeCN/H₂O/H₃PO₄ (65:35:0.1) | 1.0 mL/min | UV 254 nm |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume